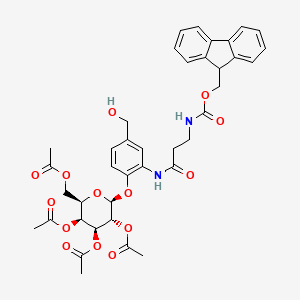

Tetra-O-acetyl-|A-D-galactopyranosyl-Ph-CH2OH-Fmoc

Description

Properties

Molecular Formula |

C39H42N2O14 |

|---|---|

Molecular Weight |

762.8 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C39H42N2O14/c1-21(43)49-20-33-35(51-22(2)44)36(52-23(3)45)37(53-24(4)46)38(55-33)54-32-14-13-25(18-42)17-31(32)41-34(47)15-16-40-39(48)50-19-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-14,17,30,33,35-38,42H,15-16,18-20H2,1-4H3,(H,40,48)(H,41,47)/t33-,35+,36+,37-,38-/m1/s1 |

InChI Key |

DUDANYMCEFYRQB-AHGLRNABSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc typically involves multiple steps The process begins with the acetylation of β-D-galactopyranose to protect the hydroxyl groupsFinally, the Fmoc group is added to protect the amine functionality .

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The acetyl groups can be reduced to yield free hydroxyl groups.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like piperidine are used to remove the Fmoc group.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Free hydroxyl groups.

Substitution: Various functionalized derivatives depending on the substituent used.

Scientific Research Applications

Tetra-O-acetyl-β-D-galactopyranosyl-Ph-CH2OH-Fmoc is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a building block in the synthesis of complex molecules.

Biology: Employed in the study of glycoproteins and glycolipids.

Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Industry: Utilized in the production of bioconjugates and other specialized chemicals.

Mechanism of Action

The compound exerts its effects primarily through its role in bioconjugation. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. Once the desired modifications are complete, the Fmoc group can be removed to reveal the free amine, which can then participate in further reactions . The galactopyranosyl moiety facilitates binding to specific biological targets, enhancing the specificity and efficacy of the resulting conjugates .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₃₉H₄₂N₂O₁₄

- Molecular Weight : 762.76 g/mol

- CAS Number : 2169723-90-2

- Structure: Features a β-D-galactopyranosyl moiety with tetra-O-acetyl protection, linked to a phenyl-CH₂OH group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group.

Applications: Primarily used in the synthesis of antibody-drug conjugates (ADCs), where the galactopyranosyl group may enhance solubility or target-specific interactions. The Fmoc group enables selective deprotection during solid-phase peptide synthesis (SPPS) .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Research Findings

Galactopyranosyl Derivatives: The main compound and the fluorinated threonine-linked analog (CAS 152389-15-6) both incorporate acetylated galactose. However, the latter’s fluorine atoms increase molecular weight (837.71 vs. 762.76) and may alter metabolic stability or reactivity . The phenyl-CH₂OH group in the main compound distinguishes it from the threonine-linked analog, enabling unique conjugation pathways in ADC development .

Fmoc-Protected Amino Acids: Fmoc-L-Dap(Aloc)-OH uses dual protection (Fmoc and Aloc) for orthogonal deprotection, critical for synthesizing branched peptides . This contrasts with the main compound’s focus on glycosylation. Fmoc-α-Me-L-Phe-OH introduces steric hindrance via the α-methyl group, restricting peptide backbone flexibility. This property is absent in the main compound, which prioritizes carbohydrate-mediated interactions .

Storage and Stability: The main compound requires stringent storage (-20°C to -80°C) due to its acetylated sugar’s hydrolytic sensitivity . In contrast, non-glycosylated Fmoc-amino acids (e.g., Fmoc-D-Cha-OH) are typically stable at 4°C .

Synthetic Utility :

- The main compound’s synthesis likely involves glycosylation followed by Fmoc introduction, whereas analogs like Fmoc-L-Dap(Aloc)-OH require sequential protection/deprotection steps .

- Fluorinated derivatives (e.g., CAS 152389-15-6) may require specialized coupling agents (e.g., PyAOP) to mitigate steric effects during peptide elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.